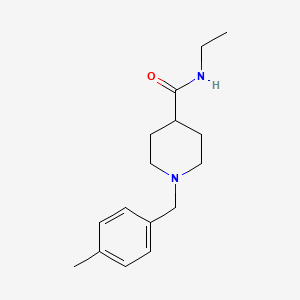![molecular formula C13H27N3O3S B4435255 1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4435255.png)
1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-[(Dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide, also known as DMAP, is a small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of sulfonamide compounds and is commonly used in the field of medicinal chemistry for drug discovery and development.
Mecanismo De Acción
1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide also inhibits the activity of protein kinase C (PKC), which is involved in various signaling pathways in cells. These mechanisms of action make 1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide a promising therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide have been extensively studied in vitro and in vivo. 1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and reduce viral replication. It has also been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, 1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide. One area of focus is the development of 1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another area of focus is the optimization of 1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide synthesis methods to improve yields and reduce costs. Additionally, further studies are needed to determine the safety and efficacy of 1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide in humans, which could lead to its approval as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the pathogenesis of these diseases. 1-[(dimethylamino)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide has also been used as a tool compound in drug discovery and development, where it is used to validate the target and optimize lead compounds.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-pentan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3S/c1-5-6-11(2)14-13(17)12-7-9-16(10-8-12)20(18,19)15(3)4/h11-12H,5-10H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDMIAGWDIOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4435183.png)

![2-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4435193.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4435202.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4435208.png)

![3,5-dimethyl-1-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4435219.png)
![7-(3-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4435220.png)
![2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4435236.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4435240.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4435241.png)
![N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4435248.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4435259.png)